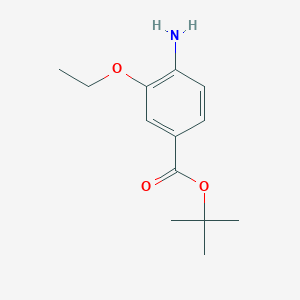

Tert-butyl 4-amino-3-ethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-amino-3-ethoxybenzoate is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, and an ethoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-ethoxybenzoate typically involves the esterification of 4-amino-3-ethoxybenzoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride diethyl etherate. The reaction conditions usually require anhydrous magnesium sulfate to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of mineral acid-catalyzed addition of isobutene to the corresponding acids. This method is favored due to the availability of starting materials and the high yields obtained .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to form various derivatives, often using hydrogenation or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: Carboxylic acids, quinones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzoates.

Applications De Recherche Scientifique

Tert-butyl 4-amino-3-ethoxybenzoate is used in several scientific research applications:

Biology: Used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mécanisme D'action

The mechanism of action of tert-butyl 4-amino-3-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .

Comparaison Avec Des Composés Similaires

Tert-butyl 4-aminobenzoate: Similar structure but lacks the ethoxy group.

Ethyl 4-amino-3-ethoxybenzoate: Similar structure but has an ethyl ester instead of a tert-butyl ester.

Methyl 4-amino-3-ethoxybenzoate: Similar structure but has a methyl ester instead of a tert-butyl ester.

Uniqueness: Tert-butyl 4-amino-3-ethoxybenzoate is unique due to the presence of both the tert-butyl ester and the ethoxy group, which confer distinct chemical properties and reactivity patterns. This combination makes it particularly useful in the synthesis of complex molecules and in applications requiring specific steric and electronic characteristics .

Activité Biologique

Tert-butyl 4-amino-3-ethoxybenzoate, with the CAS number 2248362-04-9, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C13H17NO3

- Molecular Weight : 237.29 g/mol

- Structure : The compound features a tert-butyl group, an amino group, and an ethoxy group attached to a benzoate structure.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound acts as a substrate in biochemical assays, facilitating the study of enzyme interactions. Its mechanism involves forming stable complexes with molecular targets, leading to modulation of their activity, which may include inhibition of enzymatic functions or alteration of receptor signaling pathways .

Biological Applications

- Enzyme Interactions : The compound is utilized in studies examining enzyme interactions, particularly in the context of cancer research. It serves as a building block for synthesizing more complex molecules that function as tumor cell inhibitors.

- Antifolate Development : this compound has been implicated in the development of antifolates, compounds that inhibit folate metabolism in cancer cells.

- Biochemical Assays : As a substrate in biochemical assays, it aids in understanding various metabolic pathways and enzyme kinetics.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Modulates enzyme activity through stable complex formation | |

| Antitumor Activity | Acts as a precursor for antifolate synthesis | |

| Substrate for Assays | Used in biochemical assays to study enzyme interactions |

Case Study: Antifolate Synthesis

In a study focused on developing novel antifolate compounds, this compound was used as a key intermediate. Researchers synthesized various derivatives to evaluate their potency against tumor cells. The findings indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting potential therapeutic applications in oncology .

Case Study: Enzyme Interaction Studies

Another research project investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The study demonstrated that the compound could effectively inhibit target enzymes at nanomolar concentrations, highlighting its potential as a lead compound for drug development targeting metabolic disorders .

Propriétés

IUPAC Name |

tert-butyl 4-amino-3-ethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-5-16-11-8-9(6-7-10(11)14)12(15)17-13(2,3)4/h6-8H,5,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWDIINSYYXUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.